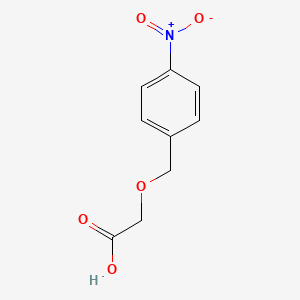

2-((4-Nitrobenzyl)oxy)acetic acid

Description

Properties

IUPAC Name |

2-[(4-nitrophenyl)methoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c11-9(12)6-15-5-7-1-3-8(4-2-7)10(13)14/h1-4H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWTUONVPXUICHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-((4-Nitrobenzyl)oxy)acetic acid: A Keystone Photolabile Protecting Group

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-((4-Nitrobenzyl)oxy)acetic acid, a pivotal reagent in modern organic synthesis and chemical biology. We will delve into its fundamental chemical properties, synthesis, and its primary application as a photolabile protecting group (PPG), offering field-proven insights into its mechanism and practical use.

Introduction: The Significance of Spatiotemporal Control in Chemistry

In the intricate fields of drug delivery, materials science, and synthetic chemistry, the ability to control reactions in time and space is paramount. Photolabile protecting groups, or "caged compounds," are instrumental in achieving this control. These molecular constructs mask a specific functional group, rendering it inert until a pulse of light is applied. This external trigger releases the active molecule precisely when and where it is needed, a concept with profound implications for minimizing off-target effects in biological systems and fabricating complex molecular architectures.

Among the arsenal of PPGs, those based on the ortho-nitrobenzyl scaffold are the most widely utilized and studied.[1][2] 2-((4-Nitrobenzyl)oxy)acetic acid belongs to this crucial class of compounds. Its structure is engineered to link to and protect various functional groups, which can then be liberated with high efficiency upon UV irradiation. This guide will explore the chemical principles that make it a reliable and versatile tool for advanced research applications.

Chemical Structure and Physicochemical Properties

The functionality of 2-((4-Nitrobenzyl)oxy)acetic acid is derived directly from its molecular architecture, which combines a photo-responsive 4-nitrobenzyl group with a versatile carboxylic acid handle.

The key structural features include:

-

The 4-Nitrophenyl Group: This is the chromophore, the part of the molecule that absorbs light energy, initiating the cleavage process.

-

The Benzylic Methylene Bridge (-CH₂-O-): This is the linkage that is ultimately broken upon photoactivation.

-

The Acetic Acid Moiety (-CH₂COOH): This carboxylic acid provides the reactive handle for attaching the protecting group to target molecules, typically alcohols or amines, via ester or amide bonds.

Physicochemical Data

A thorough understanding of a compound's physical properties is critical for its effective use in experimental design. The key properties of 2-((4-Nitrobenzyl)oxy)acetic acid and its close relatives are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₅ | - |

| Molecular Weight | 211.17 g/mol | - |

| CAS Number | 16655-96-2 | - |

| Appearance | Typically an off-white or pale yellow powder | [3] |

| Melting Point | 138-141 °C | - |

| Solubility | Soluble in many organic solvents (e.g., DMF, DMSO, Acetone); limited solubility in water. | [3] |

| pKa | The pKa of the carboxylic acid is estimated to be around 4.0-4.5, similar to related phenylacetic acids. | [4] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of the compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals: two distinct doublets in the aromatic region (approximately 7.5-8.2 ppm) for the protons on the nitro-substituted benzene ring, a singlet for the benzylic methylene protons (-O-CH₂ -Ar) around 5.2 ppm, and a singlet for the methylene protons of the acetic acid moiety (-O-CH₂ -COOH) around 4.1 ppm.

-

¹³C NMR Spectroscopy: The carbon spectrum will display signals for the carboxylic acid carbonyl (~170-175 ppm), the aromatic carbons (120-150 ppm), and the two distinct methylene carbons (~65-70 ppm).[5][6]

-

Infrared (IR) Spectroscopy: Key vibrational bands include a strong, broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a sharp C=O stretch (~1700-1730 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (NO₂) at approximately 1520 cm⁻¹ and 1340 cm⁻¹, respectively.[7][8]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the nitro group and cleavage at the benzylic position.

Synthesis and Reaction Workflow

The most common and straightforward synthesis of 2-((4-Nitrobenzyl)oxy)acetic acid is achieved through a Williamson ether synthesis. This method involves the reaction of a haloacetate with the corresponding nitrobenzyl alcohol.

Rationale of the Synthesis Protocol

The chosen protocol is a robust, two-step process that is readily scalable.

-

Deprotonation: A base is used to deprotonate 4-nitrobenzyl alcohol, forming a more nucleophilic alkoxide. Sodium hydride (NaH) is a common choice as it is a strong, non-nucleophilic base that drives the reaction to completion by producing hydrogen gas, which is removed from the system.

-

Nucleophilic Substitution (Sₙ2): The resulting alkoxide attacks an alkyl halide, in this case, an ester of bromoacetic acid (e.g., tert-butyl bromoacetate). The tert-butyl ester is used as a temporary protecting group for the carboxylic acid, which can be easily removed under acidic conditions in the final step.

-

Deprotection: The tert-butyl ester is cleaved using a strong acid like trifluoroacetic acid (TFA) to yield the final carboxylic acid product.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 2-((4-nitrobenzyl)oxy)acetate

-

To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).

-

Add 4-nitrobenzyl alcohol (1.0 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the mixture back to 0 °C and add tert-butyl bromoacetate (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to 2-((4-Nitrobenzyl)oxy)acetic acid

-

Dissolve the purified tert-butyl ester from Step 1 in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at room temperature.

-

Stir the reaction for 2-4 hours, monitoring by TLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Recrystallize the resulting solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Synthesis Workflow Diagram

Caption: Williamson ether synthesis of the target compound.

Core Application: A Photocleavable Protecting Group

The primary utility of 2-((4-Nitrobenzyl)oxy)acetic acid is as a linker to create "caged" molecules. The carboxylic acid end is coupled to a substrate, typically an alcohol or amine, masking its function.

Mechanism of Photocleavage

Nitrobenzyl-based PPGs cleave via a well-established intramolecular redox reaction known as a Norrish Type II photoreaction.[1]

-

Photoexcitation: Upon absorption of UV light (typically in the range of 300-365 nm), the nitro group is promoted to an excited diradical state.

-

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon. This is the rate-determining step.

-

Rearrangement: The resulting intermediate rapidly rearranges to form an aci-nitro intermediate.

-

Release: This unstable intermediate collapses, releasing the protected substrate (the "caged" molecule) and forming a 2-nitrosobenzaldehyde byproduct.[9]

This process is highly efficient and does not require any additional chemical reagents, only light.[2] However, a key consideration is the formation of the highly absorbing 2-nitrosobenzaldehyde byproduct, which can act as an internal filter, reducing the quantum yield of the reaction over time.

Photocleavage Mechanism Diagram

Sources

- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 2. nathan.instras.com [nathan.instras.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 5. rsc.org [rsc.org]

- 6. ACETIC ACID 4-NITROBENZYL ESTER(619-90-9) 13C NMR spectrum [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis of Novel Kinase Inhibitors: A Technical Guide to 3-((4-Methyl-1-piperazinyl)methyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Targeted Therapeutics

In the landscape of modern drug discovery, particularly in the realm of oncology, the identification and utilization of versatile chemical scaffolds are paramount. One such molecule of significant interest is 3-((4-methyl-1-piperazinyl)methyl)aniline . This compound has emerged as a crucial building block in the synthesis of a variety of potent and selective kinase inhibitors, most notably those targeting the aberrant signaling pathways implicated in cancers such as Chronic Myeloid Leukemia (CML). This guide provides an in-depth exploration of this compound, from its fundamental properties and safe handling to its application in the synthesis of targeted therapeutics, supported by experimental protocols and key performance data.

A notable point of clarification is the Chemical Abstracts Service (CAS) number for this compound. While the topic specified CAS 35513-01-0, extensive database searches reveal that 3-((4-methyl-1-piperazinyl)methyl)aniline is consistently and correctly identified by CAS Numbers 148546-99-0 and 198281-55-9 . This guide will proceed with these validated identifiers.

Chemical Identity and Properties

| Property | Value | Reference |

| Chemical Name | 3-((4-Methyl-1-piperazinyl)methyl)aniline | [1] |

| Synonyms | 3-(4-methyl-1-piperazinyl)phenylamine, 1-(3-Aminophenyl)-4-methylpiperazine | [2] |

| CAS Number | 148546-99-0, 198281-55-9 | [1][2] |

| Molecular Formula | C11H17N3 or C12H19N3 | [1][2] |

| Molecular Weight | 191.28 g/mol or 205.30 g/mol | [2] |

| Appearance | White to yellow to orange powder or crystal | |

| Melting Point | 83.0 to 87.0 °C | |

| Purity | >98.0% (GC) |

Safety, Handling, and Supplier Information

As a crucial starting material in pharmaceutical synthesis, the safe handling of 3-((4-methyl-1-piperazinyl)methyl)aniline is of utmost importance. The compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause severe skin burns and eye damage[3].

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. In case of dust formation, use a respirator[3].

-

Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors[3].

-

Handling: Avoid direct contact with the skin, eyes, and clothing. Wash hands thoroughly after handling. Keep the container tightly closed when not in use[3].

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. Keep under an inert gas atmosphere[2][3].

Reputable Suppliers:

A consistent supply of high-purity 3-((4-methyl-1-piperazinyl)methyl)aniline is critical for reproducible research and development. Several well-established chemical suppliers offer this compound, including:

-

TCI Chemicals: Offers the compound with a purity of >98.0% (GC).

-

Sigma-Aldrich (Merck): Provides the compound with a purity of 98%[2].

-

BLDpharm: Lists the compound for research use[1].

Researchers should always request and consult the supplier-specific Safety Data Sheet (SDS) before handling the compound.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The primary utility of 3-((4-methyl-1-piperazinyl)methyl)aniline lies in its role as a key intermediate in the synthesis of small molecule kinase inhibitors. The aniline and methylpiperazine moieties within its structure are common features in many clinically successful drugs, contributing to factors like target binding, solubility, and overall pharmacokinetic properties[4].

A prime example of its application is in the synthesis of analogs of Imatinib , a cornerstone in the treatment of CML[5][6]. Imatinib functions by inhibiting the BCR-ABL tyrosine kinase, the constitutively active oncoprotein that drives the proliferation of leukemia cells[5][6]. The 3-((4-methyl-1-piperazinyl)methyl)aniline scaffold often forms a significant portion of the final drug molecule, interacting with key residues in the kinase's ATP-binding pocket.

The BCR-ABL Signaling Pathway

The BCR-ABL oncoprotein activates a cascade of downstream signaling pathways, leading to uncontrolled cell proliferation and survival. Understanding this pathway is crucial for appreciating the mechanism of action of inhibitors synthesized from 3-((4-methyl-1-piperazinyl)methyl)aniline.

Caption: General workflow for the synthesis of Imatinib analogs.

Step-by-Step Methodology:

-

Reaction Setup: In a dry, inert atmosphere (e.g., under argon or nitrogen), combine 3-((4-methyl-1-piperazinyl)methyl)aniline (1 equivalent), the desired aryl halide (e.g., N-(5-bromo-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine) (1.1 equivalents), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs2CO3, 2 equivalents) in an appropriate anhydrous solvent (e.g., dioxane or toluene).

-

Reaction Conditions: Heat the reaction mixture to a specified temperature (typically 80-110 °C) and stir for the required time (usually 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

-

Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) to confirm its identity and purity.

Protocol 2: Cell Viability (MTT) Assay for Synthesized Kinase Inhibitors

This protocol describes a method to evaluate the cytotoxic effects of the newly synthesized kinase inhibitors on a relevant cancer cell line, such as K562 (a CML cell line).

Step-by-Step Methodology:

-

Cell Culture: Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the synthesized compounds and a positive control (e.g., Imatinib) in the culture medium. Add 100 µL of the diluted compounds to the respective wells to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM). Include wells with untreated cells and vehicle-only (e.g., DMSO) controls.

-

Incubation: Incubate the plates for 72 hours at 37°C.

-

MTT Assay: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.[5]

Performance Data of Derived Kinase Inhibitors

The utility of 3-((4-methyl-1-piperazinyl)methyl)aniline as a building block is demonstrated by the potent activity of the resulting kinase inhibitors. The following table summarizes the IC₅₀ values for several inhibitors synthesized using this scaffold against various kinases.

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

| AKE-72 | BCR-ABLWT | < 0.5 | [7] |

| AKE-72 | BCR-ABLT315I | 9 | [7] |

| CHMFL-ABL/KIT-155 | ABL | 46 | [8] |

| CHMFL-ABL/KIT-155 | c-KIT | 75 | [8] |

| Imatinib Analog (3c) | A549 cell line | 6.4 µM | [9] |

| Imatinib Analog (3b) | K562 cell line | 35.8 µM | [9] |

Conclusion

3-((4-methyl-1-piperazinyl)methyl)aniline stands out as a highly valuable and versatile building block in the field of medicinal chemistry. Its structural features are conducive to the synthesis of potent and selective kinase inhibitors, particularly those targeting the BCR-ABL oncoprotein. This guide has provided a comprehensive overview of its properties, safe handling, and, most importantly, its practical application in the synthesis and evaluation of potential anti-cancer therapeutics. The provided protocols and performance data serve as a testament to its significance and offer a solid foundation for researchers and drug development professionals seeking to design the next generation of targeted therapies.

References

-

AACR Journals. (2012, February 14). Molecular Pathways: BCR-ABL. Clinical Cancer Research. [Link]

-

ResearchGate. Schematic representation of the BCR-ABL1 signaling pathways targeted by.... [Link]

-

ResearchGate. Signaling pathways involved in the signaling of BCR-ABL. A) Schematic.... [Link]

-

ASH Publications. (2009, February 19). Molecular biology of bcr-abl1–positive chronic myeloid leukemia. Blood. [Link]

-

YouTube. (2020, August 18). bcr-abl Translocation Mechanism | Philadelphia Chromosome. [Link]

-

Chemical Label. 3-(4-Methyl-1-piperazinyl)aniline. [Link]

-

MDPI. (2022, January 24). New Imatinib Derivatives with Antiproliferative Activity against A549 and K562 Cancer Cells. [Link]

-

ResearchGate. (2022, September 15). (PDF) Synthesis, characterization, and pharmacological evaluation of new imatinib analogues as antiproliferative agents. [Link]

-

Laboratorium Discounter. 3-(4-Methyl-1-piperazinyl)aniline >98.0%(GC)(T) 1g. [Link]

-

Royal Society of Chemistry. (2025, February 6). A novel imatinib analogue inhibitor of chronic myeloid leukaemia: design, synthesis and characterization— explanation of its f. [Link]

-

Semantic Scholar. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE. [https://www.semanticscholar.org/paper/Discovery-of-3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)-Al-Khdair-Al-Qawasmeh/599e46a75908226e6d152c9225725f257121287c]([Link]

-

National Center for Biotechnology Information. N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide. [Link]

-

PubMed. (2017, January 12). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. [Link]

-

ResearchGate. The IC 50 values, K i constants and inhibition types determined for.... [Link]

-

EMBL-EBI. Document: Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small mol.... [Link]

Sources

- 1. 198281-55-9|3-((4-Methylpiperazin-1-yl)methyl)aniline|BLD Pharm [bldpharm.com]

- 2. 3-(4-Methyl-1-piperazinyl)aniline | 148546-99-0 [sigmaaldrich.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. 3-[(4-Methylpiperazin-1-yl)methyl]aniline|For Research [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. [N-11C-methyl]-[4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New Imatinib Derivatives with Antiproliferative Activity against A549 and K562 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

[(4-Nitrobenzyl)oxy]acetic acid IUPAC name and synonyms

An In-depth Technical Guide to 2-((4-Nitrobenzyl)oxy)acetic Acid A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-((4-Nitrobenzyl)oxy)acetic acid is a pivotal molecule in the field of organic chemistry and drug development, primarily recognized for its role as a photolabile protecting group (PPG). This guide provides a comprehensive overview of its chemical identity, synthesis, and mechanism of action. By leveraging the 4-nitrobenzyl moiety, this compound enables the "caging" of carboxylic acids and other functional groups, allowing for their release to be precisely controlled in time and space through light irradiation. This spatiotemporal control is invaluable in biological systems for studying cell signaling, in medicinal chemistry for targeted drug delivery, and in complex organic synthesis. This document details the underlying photochemical principles, provides a robust synthetic protocol, and explores the broad applications that make 2-((4-Nitrobenzyl)oxy)acetic acid a critical tool for advanced scientific research.

Chemical Identity and Properties

Nomenclature

-

IUPAC Name : 2-((4-nitrobenzyl)oxy)acetic acid

-

CAS Number : 35513-01-0

-

Common Synonyms :

-

[(4-Nitrobenzyl)oxy]acetic acid

-

p-Nitrobenzyloxyacetic acid

-

Physicochemical Properties

The fundamental properties of 2-((4-Nitrobenzyl)oxy)acetic acid are summarized below. These characteristics are essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₅ | [1] |

| Molecular Weight | 211.17 g/mol | [1] |

| Appearance | Typically an off-white to pale yellow crystalline solid | General chemical knowledge |

| Boiling Point | 433.5 ± 25.0 °C at 760 mmHg | [1] |

| Flash Point | 216.0 ± 23.2 °C | [1] |

Synthesis and Purification

Synthetic Strategy: The Williamson Ether Synthesis

The most direct and reliable method for synthesizing 2-((4-Nitrobenzyl)oxy)acetic acid is the Williamson ether synthesis. This classical organic reaction involves the nucleophilic substitution (Sₙ2) of a halide by an alkoxide.

Causality of Experimental Choice: The selection of this pathway is based on its efficiency and the ready availability of starting materials. 4-Nitrobenzyl bromide is an excellent electrophile; the electron-withdrawing nitro group at the para position polarizes the C-Br bond and stabilizes the transition state, making the benzylic carbon highly susceptible to nucleophilic attack.[2] The nucleophile is the dianion of glycolic acid, formed by deprotonating both the carboxylic acid and the alcohol functionalities with a strong base. Using two equivalents of a base like sodium hydride ensures the formation of the more nucleophilic alkoxide, which preferentially attacks the electrophilic benzylic carbon.

Detailed Experimental Protocol

This protocol is a representative method and should be performed by qualified personnel with appropriate safety precautions.

Materials:

-

Glycolic acid

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

4-Nitrobenzyl bromide

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Nucleophile: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add glycolic acid (1.0 eq). Suspend the glycolic acid in anhydrous THF.

-

Deprotonation: Carefully add sodium hydride (2.2 eq) portion-wise at 0 °C. The reaction will effervesce (H₂ gas evolution); allow it to stir under nitrogen at room temperature for 1 hour, or until gas evolution ceases, to ensure complete formation of the dianion.

-

Electrophilic Addition: Dissolve 4-nitrobenzyl bromide (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction to room temperature and cautiously quench with water. Acidify the aqueous solution to pH ~2 with 1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product is typically purified by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid. Purity can be confirmed by melting point determination and the analytical methods described in Section 5.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-((4-Nitrobenzyl)oxy)acetic acid.

Mechanism of Action as a Photolabile Protecting Group

The Concept of Photocaging

Photolabile protecting groups, or "cages," are moieties that mask the function of a molecule. This protection is reversible and can be removed by irradiation with light, typically in the UV range.[3] This process, known as "uncaging," provides an exceptional degree of control, allowing researchers to release a biologically active molecule at a specific time and location.[4] The nitrobenzyl group is one of the most widely used and well-studied PPGs due to its synthetic accessibility and reliable photochemistry.[5]

Photochemical Cleavage Mechanism

The photodeprotection of nitrobenzyl-based PPGs proceeds through a mechanism analogous to a Norrish Type II reaction.[5]

-

Photoexcitation: Upon absorption of a photon (typically ~320-365 nm), the nitro group is promoted to an excited diradical state.[5]

-

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate.[6]

-

Rearrangement and Cleavage: This unstable intermediate rapidly rearranges. The oxygen atom of the aci-nitro group attacks the benzylic carbon, leading to the cleavage of the C-O bond and releasing the protected carboxylic acid.

-

Product Formation: The process yields three products: the deprotected or "uncaged" molecule (in this case, a derivative of glycolic acid), a 4-nitrosobenzaldehyde byproduct, and a proton.

This cleavage is generally efficient and occurs under neutral, physiological conditions, making it highly compatible with biological systems.[4]

Photocleavage Mechanism Diagram

Caption: The photochemical cleavage mechanism of the 4-nitrobenzyl group.

Applications in Research and Drug Development

The ability to initiate a biological or chemical process with a pulse of light makes 2-((4-Nitrobenzyl)oxy)acetic acid and related PPGs powerful research tools.

-

Caged Compounds for Spatiotemporal Control: In cell biology, researchers can "cage" signaling molecules like neurotransmitters or secondary messengers. By focusing a laser on a specific cell or even a subcellular region, they can release the active molecule with high precision, allowing them to study complex signaling pathways with minimal disruption.[4]

-

Controlled Drug Release: In pharmacology and drug development, caging a potent therapeutic agent can reduce systemic toxicity. The drug remains inactive until it reaches the target tissue (e.g., a tumor), where it can be activated by external light irradiation. This approach, known as photodynamic therapy or photoactivated drug delivery, maximizes efficacy while minimizing side effects.[7]

-

Orthogonal Protection in Organic Synthesis: In multi-step organic synthesis, protecting groups are essential. Photolabile groups offer an "orthogonal" deprotection strategy, meaning they can be removed under neutral conditions with light without affecting other acid- or base-labile protecting groups in the same molecule.[3]

Analytical Characterization

Confirming the identity and purity of the synthesized 2-((4-Nitrobenzyl)oxy)acetic acid is critical. The following data are representative of a pure sample.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (para-substituted): Two doublets, ~7.5-8.2 ppm.Benzylic methylene protons (-CH₂-Ar): Singlet, ~4.7 ppm.Acetic acid methylene protons (-O-CH₂-COOH): Singlet, ~4.2 ppm.Carboxylic acid proton (-COOH): Broad singlet, >10 ppm. |

| ¹³C NMR | Carbonyl carbon: ~172 ppm.Aromatic carbons: ~124-148 ppm.Benzylic carbon: ~72 ppm.Acetic acid methylene carbon: ~68 ppm. |

| IR Spectroscopy | O-H stretch (carboxylic acid): Broad peak, ~2500-3300 cm⁻¹.C=O stretch (carbonyl): Strong peak, ~1730 cm⁻¹.N-O stretch (nitro group): Strong peaks, ~1520 cm⁻¹ and ~1345 cm⁻¹. |

| Mass Spectrometry | [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of 211.17 g/mol . |

Safety and Handling

While 2-((4-Nitrobenzyl)oxy)acetic acid itself does not have extensive hazard data, its precursors and related compounds warrant caution.

-

4-Nitrobenzyl bromide: This starting material is a lachrymator and an irritant. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]

-

Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere.

-

General Handling: As with all laboratory chemicals, avoid inhalation, ingestion, and skin contact. A thorough risk assessment should be conducted before beginning any synthetic procedure.

Conclusion

2-((4-Nitrobenzyl)oxy)acetic acid is more than just a chemical compound; it is an enabling tool for innovation in science. Its function as a photolabile protecting group provides a simple yet elegant solution to the complex challenge of controlling chemical and biological activity. For researchers in drug development, cell biology, and synthetic chemistry, understanding its properties, synthesis, and mechanism of action opens the door to sophisticated experimental designs and the development of next-generation therapies and materials.

References

-

Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. [Link]

-

Wikipedia contributors. (2023). Photolabile protecting group. In Wikipedia, The Free Encyclopedia. [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

-

Fournier, L., Gauron, C., & Volovitch, M. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(28), 7478-7488. [Link]

-

Singh, R. P., & Armitage, B. A. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(9), 5646–5705. [Link]

-

PubChem. (n.d.). [(4-Nitrobenzyl)oxy]acetic acid. Retrieved February 14, 2026, from [Link]

-

Ataman, O., S. (2025). Structure−Activity Relationships for 4-Nitrobenzyl Carbamates of 5-Aminobenz[ e ]indoline Minor Groove Alkylating Agents as Prodrugs for GDEPT in Conjunction with E. c oli Nitroreductase. ResearchGate. [Link]

Sources

- 1. 35513-01-0_[(4-Nitrobenzyl)oxy]acetic acidCAS号:35513-01-0_[(4-Nitrobenzyl)oxy]acetic acid【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 2. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Solubility of 2-((4-Nitrobenzyl)oxy)acetic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 2-((4-Nitrobenzyl)oxy)acetic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practical considerations for determining the solubility of 2-((4-nitrobenzyl)oxy)acetic acid in organic solvents. As a crucial parameter in drug development, understanding and quantifying solubility is paramount for formulation design, bioavailability, and overall therapeutic efficacy.[1][2] This document will delve into the theoretical underpinnings of solubility, present a robust experimental protocol for its determination, and offer insights into the selection of appropriate solvent systems.

The Critical Role of Solubility in Pharmaceutical Sciences

The solubility of an active pharmaceutical ingredient (API) is a fundamental physicochemical property that dictates its behavior throughout the drug development lifecycle.[3] From early-stage discovery and preformulation to final dosage form manufacturing, solubility data informs critical decisions.[1][3] Poor solubility can lead to challenges in formulation, variable bioavailability, and ultimately, suboptimal therapeutic outcomes. Conversely, a well-characterized solubility profile enables the rational design of delivery systems that ensure consistent and effective drug exposure.[4]

Physicochemical Properties and Their Influence on Solubility

The molecular structure of 2-((4-nitrobenzyl)oxy)acetic acid, a derivative of phenylacetic acid, provides key insights into its potential solubility characteristics. The presence of a carboxylic acid group suggests the potential for hydrogen bonding and solubility in polar, protic solvents.[5] Conversely, the aromatic nitrobenzyl group introduces a degree of lipophilicity, suggesting solubility in less polar organic solvents.[6] The interplay of these functional groups will ultimately govern the compound's solubility in a given solvent. The principle of "like dissolves like" is a foundational concept in predicting solubility; polar compounds tend to dissolve in polar solvents, while non-polar compounds favor non-polar solvents.[7]

Factors that significantly influence the solubility of 2-((4-nitrobenzyl)oxy)acetic acid include:

-

Polarity of the Solvent: A solvent's polarity, often quantified by its dielectric constant, will play a major role.

-

Intermolecular Forces: The ability of the solvent to form hydrogen bonds, dipole-dipole interactions, or van der Waals forces with the solute is critical.[6]

-

Temperature: For most solid solutes, solubility increases with temperature.[5][8] However, this relationship should be experimentally determined.

-

Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[3][4][10] This method involves equilibrating an excess amount of the solid compound with the solvent of interest until a saturated solution is formed. The concentration of the dissolved solute is then measured.

Recommended Experimental Protocol: Shake-Flask Method

This protocol outlines the steps for determining the equilibrium solubility of 2-((4-nitrobenzyl)oxy)acetic acid in a selection of organic solvents.

Materials:

-

2-((4-Nitrobenzyl)oxy)acetic acid (ensure purity and crystalline form are characterized)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethyl sulfoxide (DMSO))

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or other form of agitation

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a validated UV-Vis spectrophotometric method)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Stock Standard Solutions: Accurately weigh a known amount of 2-((4-nitrobenzyl)oxy)acetic acid and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

-

Preparation of Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution. These will be used to generate a calibration curve for quantifying the concentration of the analyte.

-

Sample Preparation:

-

Add an excess amount of 2-((4-nitrobenzyl)oxy)acetic acid to a series of vials. The excess solid should be visually apparent.

-

Add a known volume of the selected organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Allow the samples to equilibrate for a sufficient period (e.g., 24-72 hours). Equilibrium is reached when the concentration of the dissolved solute in sequential measurements does not change significantly.[10]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles. .

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

-

Sample Analysis:

-

Analyze the prepared samples and calibration standards using a validated analytical method (e.g., HPLC-UV).

-

Construct a calibration curve by plotting the analytical response versus the concentration of the calibration standards.

-

Determine the concentration of 2-((4-nitrobenzyl)oxy)acetic acid in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of 2-((4-nitrobenzyl)oxy)acetic acid in each solvent by multiplying the determined concentration by the dilution factor.

-

Visual Representation of the Experimental Workflow

Caption: Experimental workflow for determining the solubility of 2-((4-nitrobenzyl)oxy)acetic acid.

Data Presentation and Interpretation

The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility of 2-((4-Nitrobenzyl)oxy)acetic Acid in Various Organic Solvents at 25 °C

| Solvent | Polarity Index | Solubility (mg/mL) |

| Methanol | 5.1 | To be determined |

| Ethanol | 4.3 | To be determined |

| Acetone | 5.1 | To be determined |

| Ethyl Acetate | 4.4 | To be determined |

| Dichloromethane | 3.1 | To be determined |

| Acetonitrile | 5.8 | To be determined |

| Dimethyl Sulfoxide | 7.2 | To be determined |

The interpretation of this data will be crucial for selecting appropriate solvents for various applications, such as:

-

Formulation Development: Identifying solvents that can dissolve the desired concentration of the API for liquid dosage forms.[2]

-

Crystallization Studies: Selecting solvent/anti-solvent systems for purification and polymorph screening.

-

Analytical Method Development: Choosing a suitable solvent for sample preparation and analysis.

Conclusion

A thorough understanding of the solubility of 2-((4-nitrobenzyl)oxy)acetic acid in organic solvents is a prerequisite for its successful development as a pharmaceutical agent. By applying the fundamental principles of solubility and employing robust experimental methodologies such as the shake-flask method, researchers can obtain the critical data needed to guide formulation strategies and ensure the development of a safe and effective drug product. The insights gained from a comprehensive solubility profile will ultimately contribute to a more efficient and scientifically-driven drug development process.

References

-

SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

Fiveable. (2025, September 15). Solubility in organic solvents Definition. Retrieved from [Link]

-

A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.). Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

-

Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds (video). Retrieved from [Link]

-

BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

-

Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661 - PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid | C10H11NO7S | CID - PubChem. Retrieved from [Link]

-

NSR laboratories Pvt. Ltd. (n.d.). 4-Nitrophenyl acetic Acid (CAS 104-03-0) | Manufacture. Retrieved from [Link]

-

Solubilities of inorganic and organic compounds, a compilation of quantitative solubility data from the periodical literature. (n.d.). Retrieved from [Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. scispace.com [scispace.com]

- 5. caymanchem.com [caymanchem.com]

- 6. fiveable.me [fiveable.me]

- 7. Khan Academy [khanacademy.org]

- 8. byjus.com [byjus.com]

- 9. 4-Nitrophenyl acetic Acid (CAS104-03-0) - NSR laboratories Pvt. Ltd [nsrlaboratories.com]

- 10. who.int [who.int]

Structural Divergence and Bioisosteric Implications: 4-Nitrobenzyloxyacetic Acid vs. 4-Nitrophenylacetic Acid

Executive Summary

This technical guide analyzes the structural, electronic, and synthetic divergences between 4-nitrobenzyloxyacetic acid and 4-nitrophenylacetic acid . While both molecules share a 4-nitrophenyl core and a carboxylic acid tail, they differ fundamentally in their linker topology.

The 4-nitrophenylacetic acid features a short, rigid methylene spacer (

Part 1: Molecular Architecture & Electronic Analysis

Structural Comparison

The primary distinction lies in the "spacer" connecting the aromatic ring to the carboxylic acid pharmacophore.

-

4-Nitrophenylacetic Acid (NPAA):

-

Linker: Single Methylene (

). -

Distance (Ar-to-COOH): ~1.5 Å.

-

Character: Rigid, hydrophobic.

-

-

4-Nitrobenzyloxyacetic Acid (NBAA):

-

Linker: Methylene-Ether-Methylene (

). -

Distance (Ar-to-COOH): ~3.5–4.0 Å.

-

Character: Flexible, hydrogen-bond accepting (ether oxygen).

-

Visualization: Structural Connectivity

The following diagram illustrates the connectivity and atom-counting difference between the two molecules.

Figure 1: Connectivity graph highlighting the spacer expansion in the benzyloxy derivative.

Physicochemical Properties Data

The insertion of the ether oxygen significantly impacts acidity and lipophilicity.

| Property | 4-Nitrophenylacetic Acid | 4-Nitrobenzyloxyacetic Acid | Mechanistic Insight |

| Formula | One extra carbon, one extra oxygen. | ||

| MW | 181.15 g/mol | 211.17 g/mol | Slight increase in bulk. |

| Linker Atoms | 1 ( | 3 ( | Critical: Affects binding depth. |

| Rotatable Bonds | 2 | 4 | NBAA has higher entropic cost upon binding. |

| pKa (Acid) | ~3.85 | ~3.55 | The ether oxygen (inductive effect) increases acidity compared to the alkyl chain. |

| H-Bond Acceptors | 4 | 5 | Ether oxygen acts as an additional acceptor. |

| LogP (Est.) | 1.4 | 1.1 | Ether oxygen increases polarity, lowering LogP. |

Part 2: Synthetic Pathways (The "How-To")

The synthesis of these two molecules requires fundamentally different strategies. NPAA is typically accessed via nitrile hydrolysis, while NBAA requires ether bond formation (Williamson Ether Synthesis).

Synthesis of 4-Nitrophenylacetic Acid

Mechanism: Acid-catalyzed hydrolysis of 4-nitrobenzyl cyanide.

-

Precursor: 4-Nitrobenzyl cyanide (CAS 555-21-5).

-

Reagent:

/ -

Key Step: Conversion of the nitrile (

) to carboxylic acid (

Synthesis of 4-Nitrobenzyloxyacetic Acid

Mechanism: Nucleophilic substitution (

-

Precursors: 4-Nitrobenzyl alcohol + Chloroacetic acid.

-

Reagent: Sodium Hydride (NaH) or concentrated NaOH.

-

Key Step: Alkoxide formation followed by attack on the

-carbon of chloroacetic acid.

Visualization: Synthetic Workflow

Figure 2: Comparative synthetic routes showing hydrolysis vs. ether synthesis.

Part 3: Detailed Experimental Protocol

Objective: Synthesis of 4-Nitrobenzyloxyacetic Acid via Williamson Ether Synthesis.

Expertise Note: While many protocols suggest using NaOH (Schotten-Baumann conditions), using Sodium Hydride (NaH) in anhydrous THF provides higher yields for nitro-substituted substrates by preventing side reactions associated with hydroxide nucleophilicity.

Materials

-

4-Nitrobenzyl alcohol (1.0 eq)

-

Chloroacetic acid (1.1 eq)

-

Sodium Hydride (60% dispersion in oil) (2.2 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Dilute HCl (1M)

Step-by-Step Methodology

-

Activation:

-

In a flame-dried round-bottom flask under Argon, suspend NaH (2.2 eq) in anhydrous THF.

-

Cool to 0°C.[2]

-

Why: The first equivalent of base neutralizes the chloroacetic acid; the second deprotonates the alcohol.

-

-

Alkoxide Formation:

-

Dissolve 4-nitrobenzyl alcohol in THF and add dropwise to the NaH suspension.

-

Stir for 30 minutes at 0°C until hydrogen evolution ceases.

-

-

Coupling (

):-

Add a solution of chloroacetic acid (pre-dissolved in minimal THF) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4–6 hours.

-

Monitoring: Check via TLC (Mobile phase: MeOH/DCM 1:9). Look for the disappearance of the alcohol spot.

-

-

Workup:

-

Quench carefully with water (excess NaH will bubble vigorously).

-

Extract the aqueous layer with diethyl ether (to remove unreacted alcohol/organics).

-

Crucial Step: Acidify the aqueous layer to pH 2 using 1M HCl. The product (carboxylic acid) will precipitate or can be extracted into Ethyl Acetate.

-

-

Purification:

-

Recrystallize from Ethanol/Water.

-

Part 4: Metabolic Stability & Bioisosterism

When selecting between these two structures for drug design, metabolic stability is the deciding factor.

Metabolic Fate

-

4-Nitrophenylacetic Acid:

-

Primary Metabolism: Glucuronidation at the carboxylic acid.

-

Secondary: Reduction of the nitro group to an amine (

). -

Stability: Generally high; the benzylic carbon is relatively stable.

-

-

4-Nitrobenzyloxyacetic Acid:

-

Liability: O-Dealkylation . CYP450 enzymes can oxidize the methylene carbon adjacent to the ether oxygen (

), leading to cleavage. -

Products: 4-Nitrobenzyl alcohol + Glyoxylic acid.

-

Bioisosteric Utility

The "benzyloxy" linker is often used to:

-

Extend Reach: When the target binding site (e.g., an enzyme active site) is deep, the extra 2 atoms (

) allow the carboxylate to reach polar residues that the phenylacetic acid cannot. -

Introduce Flexibility: The ether linkage has a lower rotational energy barrier than a C-C bond, allowing the molecule to adopt multiple conformations to fit the receptor.

References

-

PubChem. (2025).[3] 4-Nitrophenylacetic acid (Compound CID 4661).[3][4] National Library of Medicine. [Link]

-

Organic Syntheses. (1922). p-Nitrophenylacetic Acid.[3] Org.[1][2][5][6][7] Synth. 2, 59. [Link]

-

Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. [Link]

- Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity.

Sources

- 1. global.oup.com [global.oup.com]

- 2. orgsyn.org [orgsyn.org]

- 3. (4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 4-nitrophenylacetic acid (C8H7NO4) [pubchemlite.lcsb.uni.lu]

- 5. Peroxyacetic acid (pKa = 8.2) is a much weaker acid than acetic a... | Study Prep in Pearson+ [pearson.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide on p-Nitrobenzyl Ether Derivatives of Glycolic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, properties, and applications of p-nitrobenzyl ether derivatives of glycolic acid. It is designed to serve as a technical resource for professionals in organic chemistry, medicinal chemistry, and drug development, offering insights into the practical and theoretical aspects of these versatile compounds.

Introduction: The Strategic Importance of p-Nitrobenzyl Ethers in Complex Synthesis

In the intricate landscape of multi-step organic synthesis and drug development, the ability to selectively mask and unmask reactive functional groups is paramount.[1] The p-nitrobenzyl (PNB) group, particularly when employed to protect hydroxyl functionalities as ethers, has emerged as a cornerstone protecting group strategy. Its derivatives with glycolic acid are of particular interest due to the introduction of a versatile linker that can be further functionalized, making them valuable intermediates in the synthesis of complex molecules and prodrugs.[2]

The PNB group offers a unique combination of stability to a wide range of chemical transformations and susceptibility to selective cleavage under specific, often mild, conditions. This orthogonality is crucial for the synthesis of multifunctional molecules where other protecting groups might be labile. This guide will delve into the synthesis of p-nitrobenzyl ether derivatives of glycolic acid, their characterization, and their strategic applications, with a particular focus on their role as photocleavable protecting groups and in prodrug design.

Synthesis of p-Nitrobenzyl Ether Derivatives of Glycolic Acid: The Williamson Ether Synthesis

The most common and direct route to p-nitrobenzyl ethers of glycolic acid is the Williamson ether synthesis.[3][4][5] This venerable reaction, proceeding through an SN2 mechanism, involves the reaction of an alkoxide with a primary alkyl halide.[5][6] In this context, the sodium salt of glycolic acid (sodium glycolate) acts as the nucleophile, attacking the electrophilic benzylic carbon of p-nitrobenzyl bromide or chloride.

Causality Behind Experimental Choices:

-

Choice of Base: A strong, non-nucleophilic base is required to fully deprotonate the carboxylic acid and hydroxyl groups of glycolic acid to form the corresponding alkoxide and carboxylate. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, and the only byproduct is hydrogen gas, which simply bubbles out of the reaction mixture.[7]

-

Choice of Alkyl Halide: A primary alkyl halide, such as p-nitrobenzyl bromide, is essential to favor the SN2 pathway.[5][6] Secondary and tertiary halides would lead to competing E2 elimination reactions, significantly reducing the yield of the desired ether.[3]

-

Solvent Selection: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is ideal for SN2 reactions.[4] These solvents can solvate the cation (e.g., Na+) while leaving the alkoxide nucleophile relatively unsolvated and highly reactive.

-

Reaction Temperature: The reaction is typically carried out at a moderately elevated temperature (50-100 °C) to ensure a reasonable reaction rate.[4]

Experimental Protocol: Synthesis of Sodium 2-((4-nitrobenzyl)oxy)acetate

Materials:

-

Glycolic acid

-

Sodium hydride (60% dispersion in mineral oil)

-

p-Nitrobenzyl bromide

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add a solution of glycolic acid (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

-

Add a solution of p-nitrobenzyl bromide (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired sodium 2-((4-nitrobenzyl)oxy)acetate.

Self-Validating System:

-

TLC Analysis: Monitor the disappearance of the p-nitrobenzyl bromide starting material and the appearance of a new, more polar spot corresponding to the product.

-

Spectroscopic Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Physicochemical Properties and Spectroscopic Characterization

The p-nitrobenzyl ether derivatives of glycolic acid are typically crystalline solids with well-defined melting points. Their solubility is dependent on the specific derivative but they are generally soluble in polar organic solvents.

Spectroscopic Data Summary:

| Spectroscopic Technique | Key Characteristic Features for p-Nitrobenzyl Ether of Glycolic Acid |

| ¹H NMR | - Aromatic protons of the p-nitrobenzyl group appear as two doublets in the δ 7.5-8.2 ppm region. - The benzylic methylene protons (Ar-CH₂-O) typically appear as a singlet around δ 4.7 ppm. - The methylene protons of the glycolic acid moiety (O-CH₂-COOH) appear as a singlet around δ 4.1 ppm. |

| ¹³C NMR | - Aromatic carbons of the p-nitrobenzyl group appear in the δ 123-148 ppm range. - The benzylic carbon (Ar-CH₂-O) is observed around δ 72 ppm. - The glycolic acid methylene carbon (O-CH₂-COOH) is found around δ 68 ppm. - The carbonyl carbon of the carboxylic acid appears around δ 172 ppm. |

| Infrared (IR) | - Strong absorption band for the C=O stretch of the carboxylic acid around 1730 cm⁻¹. - Characteristic bands for the nitro group (NO₂) around 1520 cm⁻¹ (asymmetric stretch) and 1345 cm⁻¹ (symmetric stretch).[8] - C-O stretching vibrations for the ether linkage in the 1100-1200 cm⁻¹ region. |

| Mass Spectrometry (MS) | - The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) should be observed, confirming the molecular weight of the compound. |

Note: Exact chemical shifts and absorption frequencies may vary slightly depending on the solvent and the specific derivative.

Applications in Drug Development and Organic Synthesis

The utility of p-nitrobenzyl ether derivatives of glycolic acid stems from the unique properties of the p-nitrobenzyl group, which can function as a protecting group that is cleavable under various conditions, most notably through photolysis.

The p-Nitrobenzyl Group as a Photocleavable Protecting Group

Photolabile protecting groups (PPGs), also known as photocleavable or photosensitive protecting groups, are chemical moieties that can be removed from a molecule using light.[9] This "traceless" deprotection method avoids the use of harsh chemical reagents, offering high chemoselectivity and spatiotemporal control.[9] The ortho-nitrobenzyl group is one of the most widely used PPGs; however, the para-substituted isomer also exhibits useful photocleavage properties.[2][9]

Upon irradiation with UV light (typically around 350 nm), the nitro group undergoes an intramolecular hydrogen abstraction from the benzylic position, leading to the formation of an aci-nitro intermediate.[9] This intermediate then rearranges to release the protected molecule (the glycolic acid derivative) and forms a p-nitrosobenzaldehyde byproduct.[10]

Diagram of the Photocleavage Mechanism:

Caption: Photocleavage mechanism of a p-nitrobenzyl ether.

This photocleavage strategy is particularly valuable in the synthesis of sensitive biomolecules and in "caged" compound applications, where a biologically active molecule is released at a specific time and location upon light exposure.[11][12]

Application in Prodrug Design

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body.[2] This approach can be used to overcome various pharmaceutical challenges, such as poor solubility, low bioavailability, and lack of target specificity.[2][13]

The p-nitrobenzyl ether of a glycolic acid-linked drug can serve as a prodrug. The glycolic acid moiety acts as a linker, and the p-nitrobenzyl group can be cleaved either photochemically or, in some cases, enzymatically (e.g., by nitroreductases found in hypoxic tumor environments) to release the active drug. A glucuronide prodrug of 10-hydroxycamptothecin utilized a 3-nitrobenzyl spacer to improve solubility, which was activated by enzymatic cleavage followed by a 1,6-elimination to release the parent drug.[14]

Workflow for a Prodrug Activation Strategy:

Caption: Prodrug activation workflow.

Chemical Cleavage of p-Nitrobenzyl Ethers

While photocleavage is a key feature, the p-nitrobenzyl group can also be removed through other chemical means, providing synthetic flexibility.

Reductive Cleavage:

The nitro group can be reduced to an amine, typically through catalytic hydrogenation (e.g., H₂, Pd/C). The resulting p-aminobenzyl ether is much more labile and can be cleaved under mild oxidative or acidic conditions.

Base-Mediated Cleavage:

A mild and efficient protocol for the cleavage of both o- and p-nitrobenzyl ethers using 20% aqueous NaOH in methanol at 75 °C has been developed.[1] This method is presumed to proceed via oxidation at the benzylic position by dissolved oxygen.[1]

Experimental Protocol: Base-Mediated Deprotection:

Materials:

-

p-Nitrobenzyl ether derivative

-

Methanol

-

20% Aqueous sodium hydroxide (NaOH)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

Dissolve the p-nitrobenzyl ether derivative (1.0 equivalent) in methanol.

-

Add an equal volume of 20% aqueous NaOH.

-

Stir the reaction mixture at 75 °C for 1.5-3 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature.

-

Extract the mixture with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the deprotected alcohol.[1]

Conclusion and Future Perspectives

The p-nitrobenzyl ether derivatives of glycolic acid represent a versatile class of compounds with significant applications in organic synthesis and drug development. Their synthesis is straightforward via the Williamson ether synthesis, and their unique cleavage properties, particularly their photosensitivity, make them valuable tools for researchers. The ability to introduce a glycolic acid linker opens up possibilities for further derivatization and conjugation to a wide range of molecules.

Future research in this area may focus on:

-

Developing new p-nitrobenzyl derivatives with enhanced photosensitivity at longer wavelengths to minimize potential photodamage to biological systems.

-

Exploring the enzymatic cleavage of these derivatives in more detail for targeted drug delivery applications, particularly in oncology.

-

Incorporating these moieties into polymeric drug delivery systems, such as those based on poly(lactic-co-glycolic acid) (PLGA), to create sophisticated controlled-release formulations.[15][16][17]

The continued exploration of the chemistry and applications of p-nitrobenzyl ether derivatives of glycolic acid will undoubtedly lead to new innovations in the design and synthesis of complex molecules and advanced therapeutic agents.

References

-

Photolabile protecting group - Wikipedia. Available at: [Link]

-

Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. Available at: [Link]

-

Fukuyama, T., & Kurosawa, K. (2009). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Organic letters, 11(20), 4612-4615. Available at: [Link]

-

Zhu, Y., & Li, W. (2007). Novel Photolabile Protecting Group for Carbonyl Compounds. Organic Letters, 9(7), 1251-1254. Available at: [Link]

-

Bochet, C. G. (2001). Sequentially Photocleavable Protecting Groups in Solid-Phase Synthesis. Organic Letters, 3(9), 1331-1334. Available at: [Link]

-

Pillai, V. N. R. (1980). Photoremovable Protecting Groups in Organic Synthesis. Synthesis, 1980(1), 1-26. Available at: [Link]

-

Klán, P., & Wirz, J. (2009). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Accounts of Chemical Research, 42(1), 132-143. Available at: [Link]

-

Ka, E. (2021). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Applications in Cancer Therapy. Journal of High School Science, 5(2). Available at: [Link]

-

Givens, R. S., & Klán, P. (2020). Photolabile Protecting Groups: Structure and Reactivity. Chemical Reviews, 120(24), 13184-13237. Available at: [Link]

-

Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. Available at: [Link]

-

Willner, I., & Willner, B. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. Available at: [Link]

-

Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & medicinal chemistry letters, 16(15), 4007-4010. Available at: [Link]

-

Li, Y., He, H., Jia, X., & Zhang, H. (2023). Recent Progress in Poly (Lactic-co-Glycolic Acid)-Based Biodegradable Drug Delivery Carriers for Pain Management. Molecules, 28(14), 5371. Available at: [Link]

-

Perugini, P., Genta, I., Pavanetto, F., Conti, B., & Scalia, S. (2000). Study on glycolic acid delivery by liposomes and microspheres. International journal of pharmaceutics, 196(1), 51-61. Available at: [Link]

-

Kontra, B., Mucsi, Z., & Ilaš, J. (2020). The Quinoline Photoremovable Group (PPG) Platform—A Medicinal Chemist's Approach for Photocage Development and Applications. Medicinal Research Reviews, 40(4), 1177-1221. Available at: [Link]

-

Il'ichev, Y. V., Schwörer, M. A., & Wirz, J. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(14), 4581-4595. Available at: [Link]

-

Nishi, K., Nakajima, Y., & Itoh, T. (2020). o-Nitrobenzyl oxime ethers enable photo-induced cyclization reaction to provide phenanthridines under aqueous conditions. ChemRxiv. Available at: [Link]

-

Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & medicinal chemistry letters, 16(15), 4007-4010. Available at: [Link]

-

Makadia, H. K., & Siegel, S. J. (2011). Poly lactic-co-glycolic acid (PLGA) as biodegradable controlled drug delivery carrier. Polymers, 3(3), 1377-1397. Available at: [Link]

-

Surendar, S., Kumar, S. S., & Kumar, M. V. (2021). Polylactide-co-glycolic Acid Nanoparticles for Drug Delivery System. Asian Journal of Pharmaceutics, 15(3). Available at: [Link]

-

Beier, V., & Hocek, M. (2015). Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. Angewandte Chemie International Edition, 54(26), 7552-7555. Available at: [Link]

-

Mary, Y. S., & Balachandran, V. (2023). Spectroscopic and computational characterizations, Hirshfeld surface investigations, anticancer studies and molecular docking an. Bulletin of Materials Science, 46(1), 1-14. Available at: [Link]

-

Williamson Ether Synthesis - Chemistry Steps. Available at: [Link]

-

Williamson Ether Synthesis - BYJU'S. Available at: [Link]

-

Williamson ether synthesis - Wikipedia. Available at: [Link]

-

Xu, P., Gullotti, E., Tong, L., Highley, C. B., Errabelli, D. R., Hasan, T., ... & Yeo, Y. (2009). Intracellular drug delivery by poly (lactic-co-glycolic acid) nanoparticles, revisited. Molecular pharmaceutics, 6(1), 190-201. Available at: [Link]

-

Pinney, S. M., & Deiters, A. (2019). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Chembiochem, 20(1), 19-33. Available at: [Link]

-

Hellrung, B., Kamdzhilov, Y., Schwörer, M., & Wirz, J. (2005). Photorelease of alcohols from 2-nitrobenzyl ethers proceeds via hemiacetals and may be further retarded by buffers intercepting the primary aci-nitro intermediates. Journal of the American Chemical Society, 127(25), 8934-8935. Available at: [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Available at: [Link]

-

Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Il'ichev, Y. V., Schwörer, M. A., & Wirz, J. (2004). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: methyl ethers and caged ATP. Journal of the American Chemical Society, 126(14), 4581-4595. Available at: [Link]

-

Ultraviolet and infrared spectra of some p-nitrobenzyl phenyl ethers. (n.d.). J-GLOBAL. Retrieved from [Link]

-

Puzzarini, C., & Barone, V. (2022). Accurate Quantum Chemical Spectroscopic Characterization of Glycolic Acid: A Route Toward its Astrophysical Detection. The Journal of Physical Chemistry A, 126(15), 2419-2429. Available at: [Link]

-

Rautio, J., Meanwell, N. A., Di, L., & Hageman, M. J. (2018). The prodrug approach: a successful tool for improving drug solubility. Expert opinion on drug discovery, 13(10), 895-912. Available at: [Link]

-

Yilmaz, I., & Temel, H. (2020). Spectroscopic, spectrophotometric and thermal characterization of synthesized nitrobenzyl-pyridyl ether compounds and Ag (I) complexes, evaluation of their antibacterial activities against plant-borne and food-borne pathogens. Journal of Molecular Structure, 1202, 127282. Available at: [Link]

-

The prodrug approach to better targeting. (n.d.). Sites@Rutgers. Retrieved from [Link]

-

Accardo, A., & Mero, A. (2020). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Materials, 13(12), 2777. Available at: [Link]

Sources

- 1. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jhss.scholasticahq.com [jhss.scholasticahq.com]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. byjus.com [byjus.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. youtube.com [youtube.com]

- 8. ias.ac.in [ias.ac.in]

- 9. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 10. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sites.rutgers.edu [sites.rutgers.edu]

- 14. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. asiapharmaceutics.info [asiapharmaceutics.info]

An In-depth Technical Guide to 2-((4-Nitrobenzyl)oxy)acetic Acid and Its Isomeric Analogs

A Note to the Researcher: Initial investigations into the chemical literature and major chemical databases, including PubChem and ChemSpider, reveal that 2-((4-Nitrobenzyl)oxy)acetic acid is not a widely cataloged or commercially available compound. Consequently, it does not have readily available PubChem CID or ChemSpider ID. This guide, therefore, serves a dual purpose: first, to provide a comprehensive theoretical framework for this putative compound, and second, to offer a detailed practical guide to its closely related and often confused structural isomers, which are well-documented and of significant interest in various research and development applications.

Part 1: Compound Identification and Isomeric Differentiation

The structural formula of 2-((4-Nitrobenzyl)oxy)acetic acid contains a 4-nitrobenzyl group linked via an ether oxygen to an acetic acid moiety. Its ambiguity in chemical databases necessitates a careful comparison with its common, well-characterized isomers to prevent misidentification in synthesis and application.

The primary isomers of interest are:

-

(4-Nitrophenyl)acetic acid: A positional isomer where the nitro group is attached to the phenyl ring of phenylacetic acid.

-

2-(4-Nitrophenoxy)acetic acid: An isomer where the acetic acid moiety is linked to the 4-nitrophenyl group through an ether bond at the phenolic position.

-

4-Nitrobenzyl acetate: An ester isomer where acetic acid is esterified with 4-nitrobenzyl alcohol.

A clear understanding of the distinct connectivity in these molecules is crucial for predicting their chemical behavior and for designing appropriate synthetic and analytical strategies.

Table 1: Key Identifiers and Physicochemical Properties of Isomeric Compounds

| Compound Name | Structure | PubChem CID | ChemSpider ID | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| (4-Nitrophenyl)acetic acid | O=N(=O)c1ccc(CC(=O)O)cc1 | 4661[1] | 4500[2] | C₈H₇NO₄ | 181.15[1] | 152-155[3] |

| 2-(4-Nitrophenoxy)acetic acid | O=N(=O)c1ccc(OCC(=O)O)cc1 | Not directly available in top results, but CAS is 1798-11-4[4][5] | Not directly available | C₈H₇NO₅ | 197.15[4] | 183-190[4] |

| 4-Nitrobenzyl acetate | O=N(=O)c1ccc(COC(=O)C)cc1 | 12094 | Not directly available in top results, but CAS is 619-90-9[6][7][8] | C₉H₉NO₄ | 195.17[9] | 76-79[10][11] |

Note: While PubChem CID 13243 also relates to 4-Nitrophenyl Acetate, it appears to be a duplicate or related entry.[12]

Part 2: Synthesis Methodologies

A researcher interested in 2-((4-Nitrobenzyl)oxy)acetic acid would likely need to synthesize it. The following sections provide a proposed synthesis for the target compound and established protocols for its key isomers.

Proposed Synthesis of 2-((4-Nitrobenzyl)oxy)acetic Acid via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an S(_N)2 reaction between an alkoxide and a primary alkyl halide.[13][14] This approach is highly suitable for the synthesis of the target compound.

Reaction Scheme:

Proposed synthesis of 2-((4-Nitrobenzyl)oxy)acetic acid.

Step-by-Step Protocol:

-

Protection of the Carboxylic Acid: The carboxylic acid of glycolic acid is first protected, for instance, as a tert-butyl ester, to prevent it from interfering with the base in the subsequent step.

-

Formation of the Alkoxide: tert-Butyl glycolate is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF). Sodium hydride (NaH) is added portion-wise at 0 °C to deprotonate the hydroxyl group, forming the sodium salt (alkoxide). The reaction is allowed to warm to room temperature.

-

Nucleophilic Substitution: 4-Nitrobenzyl bromide, dissolved in THF, is added dropwise to the alkoxide solution. The reaction mixture is stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).